molecular formula C16H20N2O5 B12284219 Boc-5-hydroxy-D-tryptophan

Boc-5-hydroxy-D-tryptophan

Cat. No.: B12284219
M. Wt: 320.34 g/mol
InChI Key: JELADEDZLOFFTA-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-5-hydroxy-D-tryptophan typically involves the protection of the amino group of 5-hydroxy-D-tryptophan with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-5-hydroxy-D-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .

Mechanism of Action

Boc-5-hydroxy-D-tryptophan exerts its effects primarily through its role as a precursor in the synthesis of serotonin. The compound is converted to serotonin via a decarboxylation reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle in various chemical reactions. This stability allows for more precise control in synthetic and research applications .

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

(2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1

InChI Key

JELADEDZLOFFTA-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O

Origin of Product

United States

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